molecular formula C15H17BrN4S B11979037 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11979037
M. Wt: 365.3 g/mol
InChI Key: LKQFXUSTJXHWFW-LICLKQGHSA-N
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Description

The compound 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a thiol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a condensation reaction with 3-bromobenzaldehyde.

    Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction.

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17BrN4S

Molecular Weight

365.3 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17BrN4S/c16-13-8-4-5-11(9-13)10-17-20-14(18-19-15(20)21)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,21)/b17-10+

InChI Key

LKQFXUSTJXHWFW-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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